6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride
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Overview
Description
Compounds with a triazolo[3,4-c][1,4]oxazin-3-ylmethanamine structure are part of a larger class of compounds known as triazolooxazines . These compounds are often synthesized for their potential pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate benzaldehydes with amino triazoles . The resulting Schiff’s bases are then treated with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of these compounds typically includes a five-membered triazole ring fused with a six-membered oxazine ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
These compounds can undergo various chemical reactions depending on their specific structure and the conditions used . For example, they can participate in the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, they may appear as a yellow oil . Their NMR spectra can provide information about their structure .Scientific Research Applications
Potential Diuretic Agents
- Structures of Benzoxazine-Fused Triazoles : This study reports on the potential diuretic properties of compounds related to 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine. They highlight the first report of crystal structures of benzoxazine-triazole fused systems, which could have implications for developing new diuretics (Ravikumar et al., 2012).
Antimicrobial Activities
- Synthesis of New 1,2,4-Triazole Derivatives : This research involves synthesizing novel derivatives of 1,2,4-triazoles and evaluating their antimicrobial activities. These derivatives showed good or moderate activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Activities
- Anticonvulsant Properties : A study on the synthesis and evaluation of anticonvulsant activities of 2,3-dihydrophthalazine-1,4-dione derivatives with triazole and other heterocyclic substituents. This research demonstrates significant anticonvulsant activity for certain compounds, suggesting their use in treating seizures (Liu, Zhang, & Quan, 2017).
Pharmacological Applications
- Tricyclic Triazoles as σ1 Receptor Antagonists for Treating Pain : This paper discusses the synthesis of pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine derivatives as potent sigma-1 receptor ligands. These compounds show promise as preclinical candidates for pain treatment (Díaz et al., 2021).
Synthesis of Novel Heterocyclic Systems
- Novel Heterocyclic System Synthesis : Research on synthesizing new heterocyclic systems related to 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine. This involves studying the reactions of various reagents with triazoles, potentially leading to the discovery of new compounds with unique properties (Labanauskas et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;;/h1-4,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVHBZZXYBXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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